Ethyl 3-(ethylamino)benzoate, also known as ethyl 3-amino-4-ethylbenzoate, is an organic compound that belongs to the class of benzoates. It is characterized by the presence of an ethylamino group attached to the benzene ring at the meta position relative to the ester functional group. This compound is of interest due to its potential applications in pharmaceuticals, particularly in the synthesis of local anesthetics and other biologically active molecules.
This compound can be synthesized through various chemical reactions involving benzoic acid derivatives and amines. The synthesis methods often utilize established organic chemistry techniques, including esterification and amination processes.
Ethyl 3-(ethylamino)benzoate can be classified as:
The synthesis of ethyl 3-(ethylamino)benzoate typically involves a two-step process: esterification followed by amination.
Technical details regarding these processes can be found in various scientific literature, which outlines specific conditions such as temperature, pressure, and catalyst types used during synthesis .
The molecular formula for ethyl 3-(ethylamino)benzoate is .
Nuclear Magnetic Resonance (NMR) spectroscopy can be utilized to confirm the structure by identifying characteristic peaks corresponding to different hydrogen environments within the molecule .
Ethyl 3-(ethylamino)benzoate can undergo several chemical reactions:
These reactions are important for further modifications that enhance biological activity or change pharmacokinetic properties .
The mechanism of action for ethyl 3-(ethylamino)benzoate primarily relates to its role as a local anesthetic precursor. Upon administration, it interacts with sodium channels in nerve cells:
Data from biological assays indicate that modifications to the structure can significantly influence potency and duration of action .
Relevant data from spectral analysis (NMR, IR) provide insights into functional groups present and confirm identity .
Ethyl 3-(ethylamino)benzoate has several scientific uses:
Research continues to explore its potential applications in medicinal chemistry and material science .
Ethyl 3-(ethylamino)benzoate (CAS# 102362-81-2) is an aromatic ester-amine hybrid compound with the molecular formula C₁₁H₁₅NO₂ and a molecular weight of 193.24 g/mol [1] [4] [8]. Its structure consists of a benzoate core substituted with an ethylamino group (–NHCH₂CH₃) at the meta position and an ethoxycarbonyl group (–COOCH₂CH₃) at the carbonyl position. The compound’s SMILES notation (CCNc1cccc(c1)C(=O)OCC) and InChIKey (ILUWJNMEDRWSHF-UHFFFAOYSA-N) provide unambiguous representations of its connectivity [4] [8].
Calculated physicochemical properties include a density of 1.075 g/cm³, boiling point of 313.5°C, flash point of 143.4°C, and refractive index of 1.546 [8]. These values distinguish it from its unsubstituted precursor ethyl 3-aminobenzoate (CAS# 582-33-2), which has a lower molecular weight (165.19 g/mol), lower boiling point (172–175°C at 13 mmHg), and higher density (1.107 g/mL) [6] [10].
Table 1: Structural Comparison of Related Benzoate Derivatives
Compound | CAS Number | Molecular Formula | Molecular Weight | Key Substituents | |
---|---|---|---|---|---|
Ethyl 3-(ethylamino)benzoate | 102362-81-2 | C₁₁H₁₅NO₂ | 193.24 | meta-NHCH₂CH₃, para-COOCH₂CH₃ | |
Ethyl 3-aminobenzoate | 582-33-2 | C₉H₁₁NO₂ | 165.19 | meta-NH₂, para-COOCH₂CH₃ | |
Methyl 4-amino-3-(ethylamino)benzoate | 1242268-09-2 | C₁₀H₁₄N₂O₂ | 194.23 | ortho-NH₂, meta-NHCH₂CH₃, para-COOCH₃ | [5] |
The compound emerged as a specialized derivative of ethyl aminobenzoate, which has documented applications in pharmaceutical synthesis and local anesthesia [6] [10]. Its development likely stems from efforts to modify the pharmacokinetic properties of benzoate esters through N-alkylation. The ethylamino group enhances lipophilicity compared to primary amines, potentially improving blood-brain barrier penetration – a strategy employed in CNS drug design.
While ethyl benzoate itself occurs naturally in cranberries and is used in flavorings [7], the specific 3-(ethylamino) substitution introduces biological activity potential. Early synthetic routes probably involved nucleophilic substitution or reductive amination of ethyl 3-aminobenzoate, though commercial synthesis details remain proprietary. The compound’s primary research use is explicitly stated in supplier catalogs [2] [4], confirming its role as an intermediate rather than a final therapeutic agent.
This compound fills a niche in heterocyclic synthesis as a building block for pharmacophores. Its pricing reflects specialized applications: $197/250mg and $399/1g [2], significantly exceeding the cost of unsubstituted ethyl 3-aminobenzoate. This cost differential highlights both synthetic complexity and limited commercial availability.
Critical knowledge gaps include:
Table 2: Commercial Availability and Research Status
Parameter | Ethyl 3-(ethylamino)benzoate | Methyl 4-amino-3-(ethylamino)benzoate |
---|---|---|
Purity (Commercial) | 97% [4] | 95% [5] |
Pricing (Research Scale) | $197/250mg [2] | $1,360/5g [5] |
Documented Bioactivity | None reported | None reported |
Primary Research Use | Synthetic intermediate [4] | Building block [5] |
The absence of safety or toxicity data in public databases [1] [8] represents a significant research barrier. Furthermore, its isomer ethyl 3-amino-4-(ethylamino)benzoate (CAS# not found, CID 2305224) [3] demonstrates how minor positional differences create distinct chemical entities worthy of comparative investigation. Future studies should prioritize metabolic stability assessment and fragment-based drug design applications to leverage its hybrid amine-ester architecture.
CAS No.: 34911-51-8
CAS No.: 676-99-3
CAS No.: 463-82-1
CAS No.: 54750-04-8
CAS No.: 22514-60-9
CAS No.: 88048-09-3